3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione
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Overview
Description
3,3-Dimethyl-13-(4-nitrophenyl)-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trio is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,3-Dimethyl-13-(4-nitrophenyl)-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trio typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with phthalic anhydride, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3,3-Dimethyl-13-(4-nitrophenyl)-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trio undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-13-(4-nitrophenyl)-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trio involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethyl-13-(4-nitrophenyl)-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trio include other indazole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory effects.
The uniqueness of 3,3-Dimethyl-13-(4-nitrophenyl)-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trio lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1017238-97-9 |
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Molecular Formula |
C23H19N3O5 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3,3-dimethyl-13-(4-nitrophenyl)-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione |
InChI |
InChI=1S/C23H19N3O5/c1-23(2)11-17-19(18(27)12-23)20(13-7-9-14(10-8-13)26(30)31)25-22(29)16-6-4-3-5-15(16)21(28)24(17)25/h3-10,20H,11-12H2,1-2H3 |
InChI Key |
LKQCZUFLYHBFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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